Glycyl-L-threonyl-L-threonyl-L-prolylglycine
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Overview
Description
Glycyl-L-threonyl-L-threonyl-L-prolylglycine is a peptide compound composed of glycine, threonine, and proline amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-threonyl-L-threonyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-threonine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-threonine, L-proline, and glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired yield and purity. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-threonyl-L-threonyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of threonine residues.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid derivatives and coupling agents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine residues can lead to the formation of hydroxythreonine derivatives.
Scientific Research Applications
Glycyl-L-threonyl-L-threonyl-L-prolylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycyl-L-threonyl-L-threonyl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may interact with threonyl-tRNA synthetase, influencing protein synthesis and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Cyclo-L-prolylglycine: Known for its neuroprotective and nootropic properties.
N-phenylacetylglycyl-L-proline ethyl ester: A synthetic analog with similar neuroprotective effects.
Uniqueness
Glycyl-L-threonyl-L-threonyl-L-prolylglycine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its ability to interact with specific molecular targets and pathways sets it apart from other peptides.
Properties
CAS No. |
742068-25-3 |
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Molecular Formula |
C17H29N5O8 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C17H29N5O8/c1-8(23)13(20-11(25)6-18)16(29)21-14(9(2)24)17(30)22-5-3-4-10(22)15(28)19-7-12(26)27/h8-10,13-14,23-24H,3-7,18H2,1-2H3,(H,19,28)(H,20,25)(H,21,29)(H,26,27)/t8-,9-,10+,13+,14+/m1/s1 |
InChI Key |
VRVURDCPCUYFFS-ZBEZCMNISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
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